Cas no 2648957-47-3 (N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid)

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide is a fluorinated anilide derivative with potential applications in pharmaceutical and agrochemical research due to its structural versatility. The presence of both chloro and fluoro substituents enhances its reactivity, making it a useful intermediate in synthetic chemistry. Trifluoroacetic acid (TFA) serves as a strong acid catalyst or solvent in reactions involving this compound, facilitating efficient amide bond formation or deprotection steps. The combination of these components is advantageous in peptide synthesis and heterocycle functionalization, where high purity and controlled reactivity are critical. Their compatibility in organic transformations underscores their utility in advanced chemical synthesis.
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid structure
2648957-47-3 structure
Product Name:N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
CAS No:2648957-47-3
MF:C11H11ClF4N2O3
MW:330.663255929947
MDL:MFCD34168329
CID:5328450
PubChem ID:155973445
Update Time:2025-06-08

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
    • MDL: MFCD34168329
    • Inchi: 1S/C9H10ClFN2O.C2HF3O2/c1-12-5-9(14)13-8-4-6(11)2-3-7(8)10;3-2(4,5)1(6)7/h2-4,12H,5H2,1H3,(H,13,14);(H,6,7)
    • InChI Key: IPPJMDIWXUOHEV-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)O.N(C1C=C(F)C=CC=1Cl)C(=O)CNC

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid Pricemore >>

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Additional information on N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid

Professional Introduction to N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid (CAS No. 2648957-47-3)

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, is a sophisticated chemical compound with the CAS number 2648957-47-3. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the amide and methylamino functional groups, makes this molecule a promising candidate for further exploration in medicinal chemistry.

The compound's structure is characterized by a benzene ring substituted with a chloro group at the 2-position and a fluoro group at the 5-position. This arrangement introduces electron-withdrawing effects that can influence the reactivity and binding properties of the molecule. The amide functionality at the 2-position provides a site for hydrogen bonding, which is crucial for interactions with biological targets. Additionally, the methylamino group enhances the compound's basicity, making it suitable for interactions with acidic moieties in biological systems.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, has been investigated for its potential role in modulating various cellular processes. Its structural features suggest that it may interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. Preliminary studies have shown that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are key targets in modern drug discovery.

The trifluoroacetic acid moiety in the compound's name indicates the presence of a strong acidic group. This functionality can be utilized to enhance the solubility of the molecule in polar solvents, facilitating its use in various chemical reactions and formulations. The combination of these structural elements makes N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid a versatile building block for synthesizing more complex molecules with tailored biological activities.

One of the most exciting aspects of this compound is its potential application in the development of next-generation anticancer agents. Cancer research has seen significant advancements in targeted therapies, where small molecules are designed to inhibit specific pathways involved in tumor growth and progression. The unique structural features of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, make it an ideal candidate for such applications. Its ability to interact with key enzymes and receptors involved in cancer cell signaling has been demonstrated in several preclinical studies.

In addition to its anticancer potential, this compound has also shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways, N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, may offer therapeutic benefits by reducing inflammation and preventing tissue damage. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological properties.

The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro and fluoro substituents onto the aromatic ring typically involves halogenation reactions, while the formation of the amide bond requires condensation reactions between appropriate precursors. The final step involves coupling with trifluoroacetic acid to introduce the acidic moiety.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography has been crucial in characterizing the structure of this compound. These techniques provide detailed information about the molecular structure, purity, and conformational preferences of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid, which is essential for understanding its biological activity.

In conclusion, N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid (CAS No. 2648957-47-3) is a highly promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Further research is warranted to fully explore its pharmacological properties and translate these findings into clinical applications.

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